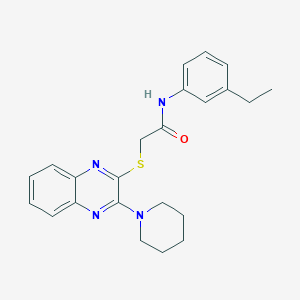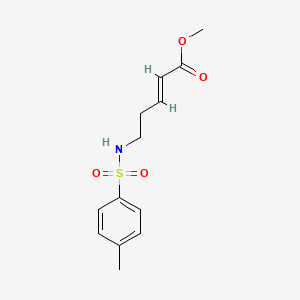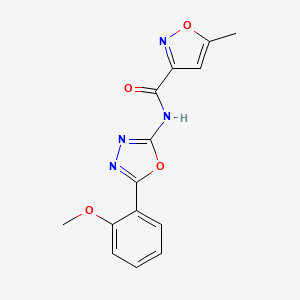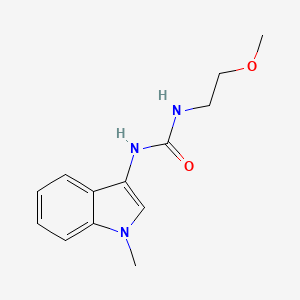
N-(3-ethylphenyl)-2-((3-(piperidin-1-yl)quinoxalin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethylphenyl)-2-((3-(piperidin-1-yl)quinoxalin-2-yl)thio)acetamide, also known as EPTQ, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EPTQ belongs to the class of quinoxaline derivatives, which have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. In
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
N-(3-ethylphenyl)-2-((3-(piperidin-1-yl)quinoxalin-2-yl)thio)acetamide is a compound that can be synthesized and characterized through various chemical processes. Research on similar compounds has shown the potential for creating substances with significant biological activity, such as THRX-198321, which exhibits high affinity and potent activities through multivalent interactions with muscarinic acetylcholine and β2-adrenoceptor agonist moieties (Steinfeld et al., 2011). Furthermore, studies on the structural orientations of amide derivatives like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, showcase the diversity of spatial orientations and their potential applications in the development of novel chemical entities with specific biological functions (Kalita & Baruah, 2010).
Antibacterial and Antiprotozoal Applications
Compounds with structures similar to N-(3-ethylphenyl)-2-((3-(piperidin-1-yl)quinoxalin-2-yl)thio)acetamide have been synthesized and evaluated for their antimicrobial and antiprotozoal activities. For instance, a series of N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4] oxadiazol-2-ylsulfanyl]-acetamides demonstrated promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, highlighting the potential of such compounds in therapeutic applications (Patel et al., 2017).
Antimalarial Activity
The exploration of quinoxaline derivatives for antimalarial activity is another area of interest. Research into thieno[3,2-c]quinoline-4-yl-amines and related compounds has revealed their potential against malaria, with some derivatives displaying significant in vitro growth inhibition of the malaria parasite Plasmodium falciparum, as well as in vivo activity in Plasmodium vinckei infected mice. This suggests a promising avenue for the development of new antimalarial drugs (Görlitzer et al., 2006).
Anti-cancer Potential
The synthesis of novel quinoxaline derivatives has been linked to anticancer activities. Compounds structurally related to N-(3-ethylphenyl)-2-((3-(piperidin-1-yl)quinoxalin-2-yl)thio)acetamide have shown considerable growth inhibition of human cancer cell lines, including breast cancer cells. This highlights the potential for these compounds in cancer research and therapy development (Harishkumar et al., 2018).
Propiedades
IUPAC Name |
N-(3-ethylphenyl)-2-(3-piperidin-1-ylquinoxalin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4OS/c1-2-17-9-8-10-18(15-17)24-21(28)16-29-23-22(27-13-6-3-7-14-27)25-19-11-4-5-12-20(19)26-23/h4-5,8-12,15H,2-3,6-7,13-14,16H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICZXVZYQKRYMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3N=C2N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(dimethylamino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one](/img/structure/B2562324.png)
![(1S,4R,5R)-4-Fluorobicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2562325.png)





![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2562333.png)





